molecular formula C10H9NO7 B12713683 Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate CAS No. 73023-87-7

Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate

Cat. No.: B12713683
CAS No.: 73023-87-7
M. Wt: 255.18 g/mol
InChI Key: BLMMROLMYZJMKU-YVMONPNESA-N
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Description

Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate is an organic compound that features a furan ring substituted with an acetyloxy group, a nitro group, and a propenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate typically involves multi-step organic reactions. One common route includes the nitration of a furan derivative followed by esterification and acetylation reactions. The specific conditions for these reactions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while hydrolysis of the ester group can produce a carboxylic acid .

Scientific Research Applications

Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity and are studied for potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and acetyloxy groups can undergo hydrolysis or substitution. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-hydroxy-2-furanyl)-2-nitro-2-propenoate
  • Methyl 3-(5-methoxy-2-furanyl)-2-nitro-2-propenoate
  • Methyl 3-(5-(acetylamino)-2-furanyl)-2-nitro-2-propenoate

Uniqueness

Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate is unique due to the presence of the acetyloxy group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and pharmacological properties .

Properties

CAS No.

73023-87-7

Molecular Formula

C10H9NO7

Molecular Weight

255.18 g/mol

IUPAC Name

methyl (Z)-3-(5-acetyloxyfuran-2-yl)-2-nitroprop-2-enoate

InChI

InChI=1S/C10H9NO7/c1-6(12)17-9-4-3-7(18-9)5-8(11(14)15)10(13)16-2/h3-5H,1-2H3/b8-5-

InChI Key

BLMMROLMYZJMKU-YVMONPNESA-N

Isomeric SMILES

CC(=O)OC1=CC=C(O1)/C=C(/C(=O)OC)\[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1=CC=C(O1)C=C(C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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